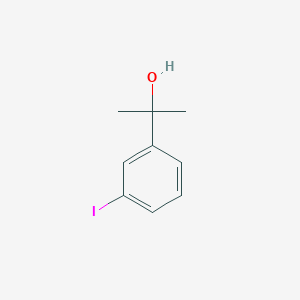

2-(3-Iodophenyl)propan-2-ol

Description

2-(3-Iodophenyl)propan-2-ol (CAS: 102879-20-9) is a tertiary alcohol featuring a phenyl ring substituted with an iodine atom at the meta position. Its molecular formula is C₉H₁₁IO, with a molecular weight of 262.09 g/mol . The iodine atom confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis. For instance, iodinated aryl alcohols are often utilized in cross-coupling reactions or as precursors for radiopharmaceuticals due to iodine’s favorable isotopic properties .

Properties

IUPAC Name |

2-(3-iodophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXOXCPWYPPKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Iodophenyl)propan-2-ol involves the reaction of 3-iodophenylmagnesium bromide with acetone. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The Grignard reagent is prepared by reacting 3-iodobromobenzene with magnesium turnings in dry ether. The resulting 3-iodophenylmagnesium bromide is then reacted with acetone to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Grignard reaction, but with optimized conditions for higher yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The iodine atom can be reduced to form a phenylpropanol derivative.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: 3-iodoacetophenone or 3-iodobenzaldehyde.

Reduction: 2-(3-iodophenyl)propan-1-ol.

Substitution: 2-(3-hydroxyphenyl)propan-2-ol or 2-(3-aminophenyl)propan-2-ol.

Scientific Research Applications

2-(3-Iodophenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)propan-2-ol depends on its specific application. In general, the compound can interact with biological molecules through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the iodine atom can participate in halogen bonding and other interactions. These interactions can affect the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)propan-2-ol (CAS: 343270-59-7)

- Molecular Formula : C₉H₁₁ClO

- Molecular Weight : 170.64 g/mol

- Key Differences: Chlorine (Cl) replaces iodine, reducing molecular weight and polarizability.

2-(2-Iodophenyl)propan-2-ol (CAS: 69352-05-2)

2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol (CAS: 2635937-55-0)

- Molecular Formula : C₉H₈ClFIO

- Molecular Weight : 314.52 g/mol

- Fluorine’s small size and high electronegativity may improve metabolic stability .

Alkyl- and Alkoxy-Substituted Phenylpropanols

2-(4-Methylphenyl)propan-2-ol (CAS: 1197-01-9)

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Key Differences: A methyl group replaces iodine, lowering molecular weight and increasing hydrophobicity.

2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS: 39507-96-5)

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.24 g/mol

- Key Differences: Methoxy groups at the 3- and 5-positions increase solubility in polar solvents (e.g., ethanol, DMSO) due to enhanced hydrogen bonding. The electron-rich aromatic ring may facilitate electrophilic substitution reactions, contrasting with iodine’s electron-withdrawing effects .

Functionalized Derivatives

2-(2-Amino-5-iodophenyl)propan-2-ol (CAS: 305799-73-9)

- Molecular Formula: C₉H₁₂INO

- Molecular Weight : 277.11 g/mol

- Key Differences: An amino group at the 2-position introduces basicity, enabling protonation at physiological pH. This property is critical for drug candidates targeting ion channels or enzymes .

ADX-102 (2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol)

- Molecular Formula : C₁₂H₁₃ClN₂O

- Molecular Weight : 236.70 g/mol

- Key Differences: Incorporates a quinoline scaffold, expanding π-π stacking interactions in biological systems.

Research and Regulatory Considerations

- Synthetic Utility : Iodinated derivatives like this compound are pivotal in Suzuki-Miyaura couplings, where iodine acts as a superior leaving group compared to chlorine or methoxy substituents .

Biological Activity

2-(3-Iodophenyl)propan-2-ol, also known as 3-Iodo-2-propanol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11IO. It features a propanol backbone with an iodine-substituted phenyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 248.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 221134 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom in the structure can influence the compound's lipophilicity and reactivity, potentially enhancing its interaction with cellular membranes and proteins.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, phenolic compounds often demonstrate significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage associated with various diseases.

Anti-inflammatory Effects

Studies have shown that related compounds can exert anti-inflammatory effects by modulating inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.

Case Studies

-

Anticancer Activity :

A study investigated the effects of iodinated phenolic compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, suggesting potential use in cancer therapeutics. -

Neuroprotective Effects :

Another study assessed the neuroprotective effects of similar iodinated compounds in models of neurodegenerative diseases. The findings revealed that these compounds could mitigate neuronal damage by reducing oxidative stress and inflammation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These studies aim to enhance the pharmacological profile of the compound while exploring its potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.